(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride
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Overview
Description
(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core, followed by the introduction of the carbamic acid tert-butyl ester group. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to selective inhibition or activation of pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Heparinoid: Compounds with structures similar to heparin, found in marine organisms.
Uniqueness
(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
tert-butyl N-(5-azaspiro[2.4]heptan-7-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMNOIJYTIEXLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC12CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955541-15-7 |
Source
|
Record name | Carbamic acid, N-5-azaspiro[2.4]hept-7-yl-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1955541-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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